1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(15-16)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-8H,2H2,1H3,(H,14,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVVNHPQLQKATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the pyrazole derivative with a sulfonamide derivative under suitable conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced with other groups.
Scientific Research Applications
Biological Activities
1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide exhibits several notable biological activities:
- Carbonic Anhydrase Inhibition : The compound has been shown to effectively inhibit various isoforms of carbonic anhydrase, which is essential in regulating pH and fluid balance in biological systems. This inhibition is particularly relevant in the treatment of conditions such as glaucoma and epilepsy .
- Antiproliferative Effects : Similar pyrazole derivatives have demonstrated antiproliferative effects against cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole structure can significantly influence its binding affinity and selectivity towards specific enzyme isoforms .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, allowing for the creation of various derivatives that can enhance biological activity or modify pharmacokinetic properties. The versatility of the pyrazole framework enables the exploration of numerous functional group modifications .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | Lacks ethyl group | Inhibitor of carbonic anhydrase |
| 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)-1,2-oxazole-3-carboxamide | Contains oxazole instead of pyrazole | Antimicrobial properties |
| N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Different heterocycle | Antiproliferative activity against cancer cells |
This table illustrates how variations in structural features can lead to different biological activities, emphasizing the importance of specific substitutions in drug design.
Case Studies and Research Findings
Several studies have focused on evaluating the efficacy of this compound as a carbonic anhydrase inhibitor:
- Inhibition Studies : Research indicates that this compound exhibits higher inhibitory activity compared to traditional carbonic anhydrase inhibitors like acetazolamide. For instance, derivatives have shown Ki values as low as 6.2 nM against specific isoforms, highlighting their potential for therapeutic applications .
- Structure-Activity Relationships : Investigations into SAR have revealed that certain substitutions on the pyrazole ring significantly enhance inhibitory potency. For example, the presence of hydroxyl groups at specific positions has been linked to increased activity against different isoforms of carbonic anhydrase .
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Structural Modifications and Activity
Sulfamoylphenyl vs. Halogenated Phenyl Groups: The sulfamoylphenyl group in the target compound enhances dual COX/HDAC inhibition due to its hydrogen-bonding capacity with enzyme active sites . In contrast, the chlorophenyl group in Compound 25 improves antimicrobial activity by increasing lipophilicity and membrane penetration . Fluorinated analogs (e.g., I-4, I-2) show superior agrochemical activity. The hexafluoro-methoxy group in I-4 increases insecticidal potency by 40% compared to non-fluorinated analogs .
Substituent Effects on Physicochemical Properties :
- Ethyl groups at the pyrazole-1 position (target compound, I-4 , I-2 ) improve metabolic stability compared to methyl or bulkier substituents .
- Methoxy or benzodioxolyl groups (e.g., 4e ) enhance solubility and antioxidant capacity but reduce cellular uptake in hydrophobic environments .
Synthetic Challenges :
Biological Activity
1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a sulfonamide derivative recognized for its significant biological activities, particularly as an inhibitor of human carbonic anhydrases (CAs). This compound exhibits a unique structural profile that includes an ethyl group, a sulfonamide moiety, and a pyrazole ring, placing it within a larger class of pyrazole derivatives known for their diverse pharmacological properties.
The primary biological activity of this compound is attributed to its ability to inhibit specific isoforms of human carbonic anhydrases, particularly isoforms IX and XII. These isoforms are frequently associated with tumor progression and are considered promising targets for cancer therapy. The compound's mechanism involves binding to the active sites of these enzymes, leading to reduced catalytic activity. The inhibition constants (KIs) have been reported in the low nanomolar range, indicating high potency against these targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of various structural components in enhancing the inhibitory efficacy of this compound. The presence of the sulfonamide group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites, significantly influencing its binding affinity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl group, pyrazole ring | High inhibition of CA IX and XII |
| N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Saturated pyrazole | Moderate inhibition |
| N-(4-sulfamoylphenyl)-3-methyl-1H-pyrazole-5-carboxamide | Methyl substitution | Variable inhibition |
| N-(4-sulfamoylphenethyl)-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide | Hydroxyl substitution | Enhanced solubility |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : Research has demonstrated that this compound exhibits potent antitumor activity by selectively inhibiting CA IX and XII. In vitro assays showed that it significantly reduced cell proliferation in cancer cell lines expressing these isoforms .
- Enzyme Interaction Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study the binding interactions between the compound and various human carbonic anhydrase isoforms. Results indicate a preferential binding to tumor-associated isoforms compared to other isoforms like CA I and II .
- Pharmacological Applications : The compound's ability to modulate carbonic anhydrase activity positions it as a potential lead candidate in drug discovery for treating conditions related to abnormal carbonic anhydrase activity, such as glaucoma and metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves coupling the pyrazole-3-carboxylic acid derivative with 4-sulfamoylaniline using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Key steps include:
- Reaction Optimization : Maintain pH 7–8 and temperatures between 0–5°C during coupling to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .
- Yield Enhancement : Microwave-assisted synthesis (100–120°C, 30 min) can improve reaction efficiency by 20–30% compared to conventional methods .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, sulfamoyl NH₂ at δ 6.8–7.2 ppm) and confirm carboxamide linkage (C=O at ~168 ppm in ¹³C NMR) .
- IR Spectroscopy : Detect characteristic bands for sulfonamide (SO₂ at ~1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. How can researchers address poor solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the ethyl or pyrazole moiety while retaining bioactivity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Advanced Research Questions
Q. How does the sulfamoylphenyl group influence the compound’s pharmacokinetic and pharmacodynamic properties compared to halogenated analogs?
- Methodological Answer :
- Metabolic Stability : The sulfamoyl group reduces CYP450-mediated oxidation, increasing half-life (t₁/₂) by ~40% compared to 4-chlorophenyl analogs .
- Binding Affinity : Molecular docking shows sulfamoyl forms hydrogen bonds with target enzymes (e.g., carbonic anhydrase IX), enhancing inhibition (IC₅₀ = 12 nM vs. 45 nM for chloro analogs) .
- Solubility-Permeability Trade-off : While sulfamoyl improves aqueous solubility (LogP = 1.8 vs. 2.5 for chloro), it may reduce blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues. For example, N-deethylation in vivo may reduce efficacy .
- Dose-Response Calibration : Adjust in vitro concentrations to mirror achievable in vivo plasma levels (e.g., 10 µM in vitro vs. Cₘₐₓ = 8 µM in vivo) .
- Pathway Analysis : Transcriptomics (RNA-seq) can reveal off-target effects in vivo that are absent in cell-based assays .
Q. How can tautomerism in the pyrazole ring affect structural elucidation and bioactivity?
- Methodological Answer :
- NMR Analysis : ¹H-¹⁵N HMBC experiments distinguish between 1H-pyrazole and 2H-pyrazole tautomers by correlating NH protons with adjacent nitrogen nuclei .
- X-ray Crystallography : Resolve tautomeric forms in the solid state. For example, the 1H-tautomer dominates in crystal lattices due to hydrogen bonding with sulfamoyl groups .
- Activity Correlation : Tautomer stability (e.g., 1H-form) may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
Q. What computational tools predict the compound’s potential off-target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., kinase family members) using AMBER or GROMACS .
- Phylogenetic Analysis : Identify conserved binding residues across protein families to flag cross-reactivity risks .
- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET profiles and toxicity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different enzyme inhibition assays?
- Methodological Answer :
- Assay Standardization : Use a common positive control (e.g., acetazolamide for carbonic anhydrase) and buffer system (pH 7.4 Tris-HCl) .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes; recombinant human CA IX shows 2–3x higher sensitivity than bovine isoforms .
- Data Normalization : Express IC₅₀ relative to protein concentration (nM/mg) to account for batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
